molecular formula C7H6KNO5S B12958059 Potassium 2-methyl-5-nitrobenzenesulfonate

Potassium 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B12958059
M. Wt: 255.29 g/mol
InChI Key: RPTBTSBTSYDGIO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-methyl-5-nitrobenzenesulfonate is an organic compound with the molecular formula K+·C7H6NO5S−. It consists of a two-dimensional framework of potassium ions coordinated to 2-methyl-5-nitrobenzenesulfonate anions. The potassium ion is typically eight-coordinate, surrounded by eight oxygen atoms from six 2-methyl-5-nitrobenzenesulfonate anions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-methyl-5-nitrobenzenesulfonate typically involves the nitration of 2-methylbenzenesulfonic acid followed by neutralization with potassium hydroxide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the 5-position of the benzene ring. The resulting 2-methyl-5-nitrobenzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring of temperature and pH levels to ensure the complete conversion of reactants to the desired product. The final product is purified through recrystallization or other suitable methods to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2-methyl-5-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of potassium 2-methyl-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitrobenzenesulfonamide: Similar structure but with an amide group instead of a potassium salt.

  • 2-methyl-5-nitrobenzenesulfonic acid

Properties

Molecular Formula

C7H6KNO5S

Molecular Weight

255.29 g/mol

IUPAC Name

potassium;2-methyl-5-nitrobenzenesulfonate

InChI

InChI=1S/C7H7NO5S.K/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

RPTBTSBTSYDGIO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.